1-Chloro-2-butene 1-Chloro-2-butene Crotyl chloride reacts with trichlorosilane in the presence of tertiary amine and copper salt to give the corresponding allyltrichlorosilane.

Brand Name: Vulcanchem
CAS No.: 4894-61-5
VCID: VC8468213
InChI: InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+
SMILES: CC=CCCl
Molecular Formula: C4H7Cl
Molecular Weight: 90.55 g/mol

1-Chloro-2-butene

CAS No.: 4894-61-5

Cat. No.: VC8468213

Molecular Formula: C4H7Cl

Molecular Weight: 90.55 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-2-butene - 4894-61-5

Specification

CAS No. 4894-61-5
Molecular Formula C4H7Cl
Molecular Weight 90.55 g/mol
IUPAC Name (E)-1-chlorobut-2-ene
Standard InChI InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+
Standard InChI Key YTKRILODNOEEPX-NSCUHMNNSA-N
Isomeric SMILES C/C=C/CCl
SMILES CC=CCCl
Canonical SMILES CC=CCCl
Boiling Point 80.69999999999999 °C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Chloro-2-butene is an unsaturated organochlorine compound with a four-carbon chain featuring a double bond between the second and third carbons and a chlorine atom attached to the first carbon. This structure confers significant stereoelectronic effects, influencing its reactivity in substitution and addition reactions. The IUPAC name, 1-chlorobut-2-ene, reflects this arrangement, while common synonyms include crotyl chloride and γ-methallyl chloride .

Physicochemical Properties

Key physical properties of 1-chloro-2-butene are summarized in Table 1.

Table 1: Physicochemical Properties of 1-Chloro-2-Butene

PropertyValueSource
Molecular Weight90.551 g/mol
Density0.9 ± 0.1 g/cm³
Boiling Point84.5 ± 0.0 °C
Melting Point-65 °C
Flash Point-15.0 ± 0.0 °C
Enthalpy of Formation (ΔfH°)-49.37 kJ/mol (gas phase)

The low flash point highlights its flammability, necessitating stringent handling protocols . The enthalpy of formation, measured via equilibrium methods, provides critical insights into its stability and reactivity in gas-phase reactions .

Synthesis and Production

Laboratory-Scale Synthesis

The chlorination of 2-butene is the primary method for synthesizing 1-chloro-2-butene. This reaction typically employs chlorine gas (Cl2\text{Cl}_2) in the presence of Lewis acid catalysts such as ferric chloride (FeCl3\text{FeCl}_3) or aluminum chloride (AlCl3\text{AlCl}_3). The mechanism proceeds via electrophilic addition, where the chlorine atom attaches to the less substituted carbon (Markovnikov addition), followed by dehydrohalogenation to form the allylic chloride .

Alternative routes include the hydrochlorination of 1,3-butadiene under controlled conditions, though this method is less common due to competing polymerization side reactions.

Industrial Manufacturing

Industrial production prioritizes cost efficiency and scalability. Continuous flow reactors are employed to maintain precise temperature control (-30°C to +30°C) and minimize side reactions such as dichlorination or oligomerization. Catalytic systems using cuprous chloride (CuCl\text{CuCl}) or triethylamine hydrochloride (Et3N\cdotpHCl\text{Et}_3\text{N·HCl}) enhance selectivity and yield, achieving conversions exceeding 85% under optimized conditions.

Thermodynamic and Kinetic Behavior

Phase Transition Data

The boiling point of 1-chloro-2-butene, 357.4 K (84.3°C), aligns with values reported by Vernon (1954), with an uncertainty of ±1 K . This property is critical for distillation and purification processes, particularly in separating the compound from reaction mixtures containing higher-boiling byproducts.

Reaction Thermochemistry

The standard enthalpy of formation (ΔfH\Delta_f H^\circ) in the gas phase, -49.37 kJ/mol, was determined via equilibrium measurements by Levanova et al. (1974) . This exothermic value indicates relative stability compared to other chlorinated alkenes, though the compound remains reactive due to the allylic chloride moiety.

Chemical Reactivity and Applications

Alkylation Reactions

1-Chloro-2-butene serves as an alkylating agent in Friedel-Crafts reactions, where it introduces the crotyl group (CH2CHCHCl\text{CH}_2\text{CHCHCl}) into aromatic rings. For example, its reaction with benzene in the presence of AlCl3\text{AlCl}_3 yields 4-phenyl-1-butene, a precursor to styrene derivatives .

Polymerization

The compound participates in radical-initiated polymerization, forming polycrotyl chloride. This polymer exhibits moderate thermal stability and is explored for specialty coatings, though commercial adoption remains limited due to competition from more stable polymers like PVC .

Nucleophilic Substitution

The allylic chlorine atom is susceptible to nucleophilic displacement. Reactions with hydroxide ions produce 2-buten-1-ol, while amines yield allylic amines, valuable intermediates in pharmaceutical synthesis .

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